molecular formula C7H10O2 B1315873 Methyl 3-cyclopropylacrylate CAS No. 98272-33-4

Methyl 3-cyclopropylacrylate

Cat. No. B1315873
CAS RN: 98272-33-4
M. Wt: 126.15 g/mol
InChI Key: IPOOZKZLEDMDSB-SNAWJCMRSA-N
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Description

“Methyl 3-cyclopropylacrylate” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyclopropylacrylate” can be analyzed using tools like MolView . The InChI code for this compound is 1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ .


Physical And Chemical Properties Analysis

“Methyl 3-cyclopropylacrylate” has a boiling point of 28 °C (under a pressure of 0.25 Torr) and a predicted density of 1.156±0.06 g/cm3 .

Scientific Research Applications

1. Cyclopropanamine Compounds in CNS Disease Treatment

Cyclopropanamine compounds, closely related to Methyl 3-cyclopropylacrylate, have been explored for their potential in treating central nervous system (CNS) diseases. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. LSD1 inhibitors are being investigated for potential therapeutic applications in conditions like schizophrenia, Alzheimer’s disease, and epilepsy (B. Blass, 2016).

2. Application in Cell Culture

Research involving Cyclopropylamine (CPA) modified plasma polymerized poly(methyl methacrylate) (PMMA) thin films, which are structurally related to Methyl 3-cyclopropylacrylate, shows promising applications in cell culture. These films exhibit non-toxic properties and support the growth of 3T3 fibroblasts, indicating their potential use in biomedical applications (V. Chan et al., 2017).

3. Enantioselective Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors

A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, akin to Methyl 3-cyclopropylacrylate, demonstrates their use in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This process highlights the potential of such compounds in developing pharmacologically active agents (O. Lifchits & A. Charette, 2008).

4. Electrophysical Properties in Fullerene Synthesis

In the synthesis of Methanofullerene, a derivative compound, Methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate, demonstrates the relevance of cyclopropyl compounds instudying electrophysical properties. This research provides insights into the development of new materials with potential applications in electronics and nanotechnology (S. A. Torosyan et al., 2018).

5. Bioorthogonal Chemistries for Biomolecule Tagging

Cyclopropenes, closely related to Methyl 3-cyclopropylacrylate, are utilized in bioorthogonal chemistries. They enable concurrent tagging of biomolecules in complex environments, demonstrating the diversity of applications for cyclopropyl compounds in biological research and molecular tagging (David N. Kamber et al., 2013).

6. Involvement in DNA Methylation and Repair Mechanisms

The AlkB enzyme, which repairs DNA alkylation damage, operates via a mechanism that might involve cyclopropylamine derivatives. This highlights the potential role of compounds similar to Methyl 3-cyclopropylacrylate in understanding and manipulating genetic and epigenetic processes (S. Trewick et al., 2002).

Safety And Hazards

The safety data sheet for “Methyl 3-cyclopropylacrylate” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

methyl (E)-3-cyclopropylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOZKZLEDMDSB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclopropylacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EF Ullman, WJ Fanshawe - Journal of the American Chemical …, 1961 - ACS Publications
… The only product formed in the reaction was the isomeric methyl /3-cyclopropylacrylate (XVI), identified by comparison with an authentic sample.16 …
Number of citations: 83 pubs.acs.org
R He, MZ Deng - Tetrahedron, 2002 - Elsevier
… Engel et al. reported excess NaBH 4 in MeOH reduced methyl 3-cyclopropylacrylate to give the corresponding substituted propionate ester in 26% yield at room temperature overnight. …
Number of citations: 16 www.sciencedirect.com
SP Brown, P Dransfield… - ABSTRACTS …, 2012 - ptemp-acs-86465354135.s3 …
… (E)-methyl 3-cyclopropylacrylate (27). To a suspension of lithium chloride (22.7 g, 535 mmol) in … 30 torr) to afford (E)-methyl 3-cyclopropylacrylate 27 as a colorless oil (38.0g, 85%). …
L Li, B Chen, Y Ke, Q Li, Y Zhuang… - Chemistry–An Asian …, 2013 - Wiley Online Library
A valuable class of new heterocyclic and alicyclic prochiral α‐aminomethylacrylates has been conveniently synthesized through a three‐step transformation involving a Baylis–Hillman …
Number of citations: 12 onlinelibrary.wiley.com

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